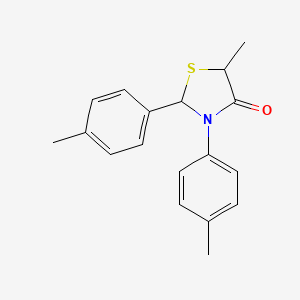
5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one, also known as Mitotane or Lysodren, is a synthetic derivative of the insecticide dichlorodiphenyltrichloroethane (DDT). It is a chemotherapeutic agent that is primarily used in the treatment of adrenocortical carcinoma, a rare form of cancer that affects the adrenal gland. Mitotane has been shown to be effective in reducing the size of tumors and improving the survival rate of patients with adrenocortical carcinoma.
作用机制
5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one is thought to work by inhibiting the production of cortisol, a hormone that is produced by the adrenal gland. Cortisol is involved in the growth and development of cancer cells, and by reducing its production, 5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one can slow down the growth of tumors. 5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one has also been shown to have a direct toxic effect on cancer cells, causing them to undergo cell death.
Biochemical and Physiological Effects
5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cortisol, as well as other hormones that are produced by the adrenal gland. 5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one has also been shown to have a direct toxic effect on cancer cells, causing them to undergo cell death. In addition, 5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one has been shown to have an effect on the liver, causing it to metabolize drugs more slowly.
实验室实验的优点和局限性
5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one has a number of advantages and limitations for use in lab experiments. One advantage is that it is a well-established chemotherapeutic agent, with a known mechanism of action and a proven track record in the treatment of adrenocortical carcinoma. This makes it a useful tool for studying the effects of chemotherapy on cancer cells. However, 5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one also has a number of limitations. It is highly toxic and can cause a range of side effects, including nausea, vomiting, and liver damage. In addition, it is difficult to administer in the lab, as it requires specialized equipment and handling procedures.
未来方向
There are a number of future directions for research on 5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one. One area of interest is the development of new formulations of the drug that are less toxic and easier to administer. Another area of interest is the study of 5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one in combination with other chemotherapeutic agents, in order to improve its efficacy and reduce its side effects. Finally, there is a need for further research on the mechanism of action of 5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one, in order to better understand how it works and how it can be optimized for use in the treatment of cancer.
合成方法
5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one is synthesized by the reaction of 2,4-dichlorobenzoyl chloride with 2-methyl-2-butene-1-thiol in the presence of a base, followed by the reaction of the resulting intermediate with 4-methylphenylmagnesium bromide. The product is then purified by recrystallization.
科学研究应用
5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one has been extensively studied in the treatment of adrenocortical carcinoma. It is thought to work by inhibiting the production of cortisol, a hormone that is produced by the adrenal gland and is involved in the growth and development of cancer cells. 5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one has also been studied in the treatment of other forms of cancer, such as breast cancer and prostate cancer, but its efficacy in these conditions is less well established.
属性
IUPAC Name |
5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-12-4-8-15(9-5-12)18-19(17(20)14(3)21-18)16-10-6-13(2)7-11-16/h4-11,14,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCLLIMAOCEVMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(S1)C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methoxyphenyl)-3-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4968128.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine](/img/structure/B4968134.png)
![4-(4-chlorophenyl)-2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B4968135.png)

![N-(2-furylmethyl)-2-[(phenylsulfonyl)amino]-5-pyrimidinecarboxamide](/img/structure/B4968148.png)
![N-(4-bromo-3-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B4968150.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-furamide](/img/structure/B4968163.png)
![1-(4-bromobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B4968179.png)
![4-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}morpholine](/img/structure/B4968182.png)
![N-{[(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B4968196.png)
![N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B4968197.png)


![4-bromo-N-tricyclo[4.3.1.1~3,8~]undec-3-ylbenzamide](/img/structure/B4968233.png)